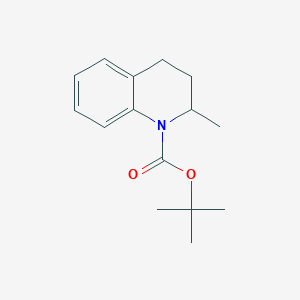
tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with phenol derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Electrophilic substitution can occur at the aromatic ring, while nucleophilic substitution can occur at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives, substituted quinoline derivatives
科学研究应用
tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways and molecular interactions.
作用机制
The mechanism of action of tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application:
Pharmacological Activity: The compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as enzymes or receptors to exert its effects.
Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic semiconductors and LEDs, where it contributes to charge transport and light emission.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure for many derivatives, known for its antimalarial properties.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various alkaloids.
Tetrahydroquinoline: A reduced form of quinoline, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of the tert-butyl and carboxylate groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in synthetic chemistry and materials science.
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
tert-butyl 2-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-11-9-10-12-7-5-6-8-13(12)16(11)14(17)18-15(2,3)4/h5-8,11H,9-10H2,1-4H3 |
InChI 键 |
SWQDFQFFZRMEIF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=CC=CC=C2N1C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


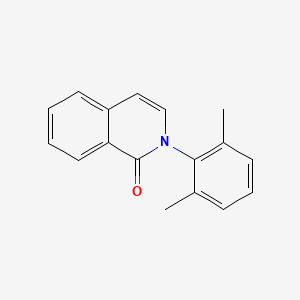
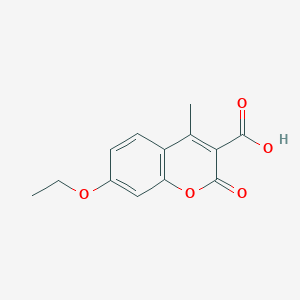
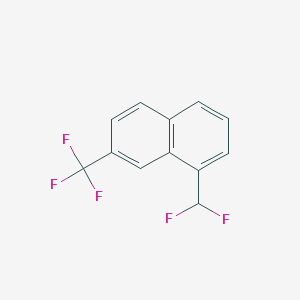
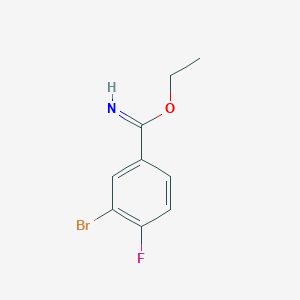
![7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane](/img/structure/B15066732.png)
![1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one](/img/structure/B15066738.png)

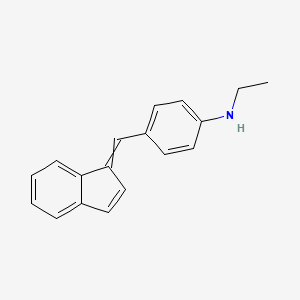
![7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066758.png)
![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)
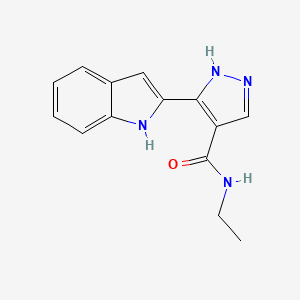

![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)
